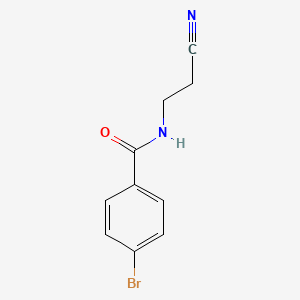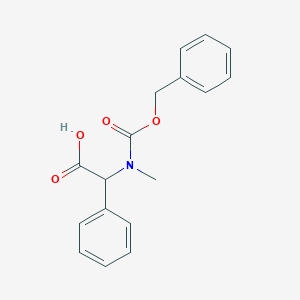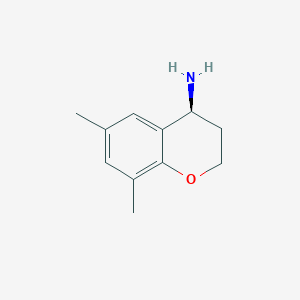
(S)-6,8-Dimethylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,8-Dimethylchroman-4-amine is a chiral organic compound belonging to the chroman family It features a chroman ring system with two methyl groups at positions 6 and 8, and an amine group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,8-Dimethylchroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 6 and 8 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group at position 4 can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-6,8-Dimethylchroman-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-6,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The chroman ring system may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
6,8-Dimethylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
6,8-Dimethylchroman-4-one: Contains a ketone group at position 4 instead of an amine group.
6,8-Dimethylchroman-4-carboxylic acid: Features a carboxylic acid group at position 4.
Uniqueness: (S)-6,8-Dimethylchroman-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the amine group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
KMICWNIEVDQIJO-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)[C@H](CCO2)N)C |
SMILES canonique |
CC1=CC(=C2C(=C1)C(CCO2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)

![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)

![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
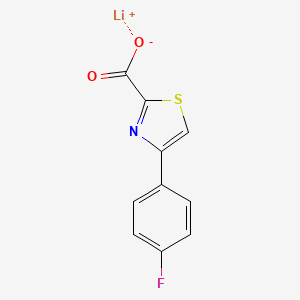
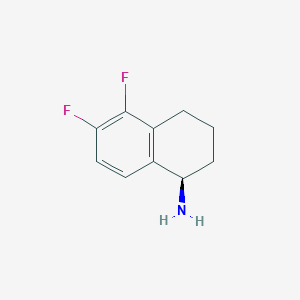



![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
